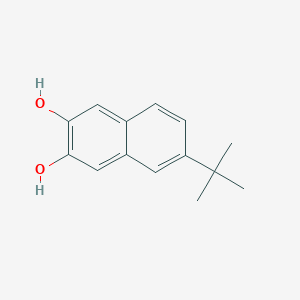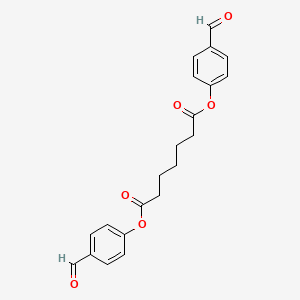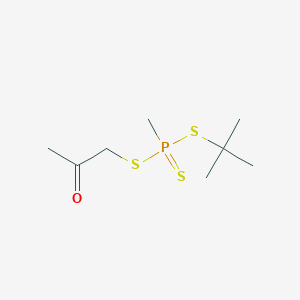
tert-Butyl 2-oxopropyl methylphosphonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-oxopropyl methylphosphonotrithioate is a chemical compound with the molecular formula C8H17OPS3 It is known for its unique structure, which includes a tert-butyl group, an oxopropyl group, and a methylphosphonotrithioate moiety
Méthodes De Préparation
The synthesis of tert-Butyl 2-oxopropyl methylphosphonotrithioate typically involves the reaction of tert-butyl alcohol with methylphosphonotrithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 2-oxopropyl methylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonotrithioate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or oxopropyl groups are replaced by other nucleophiles.
Applications De Recherche Scientifique
tert-Butyl 2-oxopropyl methylphosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonotrithioate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-oxopropyl methylphosphonotrithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include phosphorylation and thiolation reactions, which can modulate cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-oxopropyl methylphosphonotrithioate can be compared with other similar compounds such as tert-butyl methylphosphonothioate and tert-butyl methylphosphonodithioate. These compounds share similar structural features but differ in the number of sulfur atoms and their reactivity. The unique combination of tert-butyl and oxopropyl groups in this compound distinguishes it from its analogs and contributes to its specific chemical properties .
Propriétés
Numéro CAS |
112005-85-3 |
|---|---|
Formule moléculaire |
C8H17OPS3 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-[tert-butylsulfanyl(methyl)phosphinothioyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C8H17OPS3/c1-7(9)6-12-10(5,11)13-8(2,3)4/h6H2,1-5H3 |
Clé InChI |
NKDRFOSZDYBLLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSP(=S)(C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)

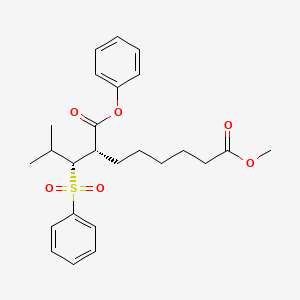
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
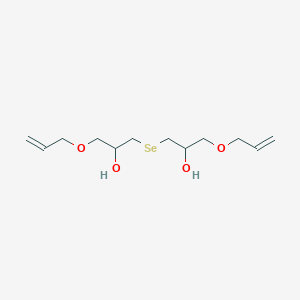
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

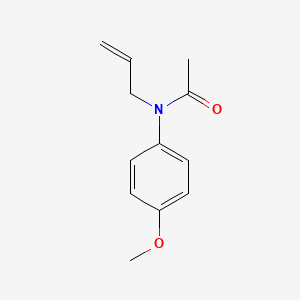
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
